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Compound Name:
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Cat. No.: B1330145
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An In-depth Technical Guide to the Spectroscopic Data of 4-(Benzyloxy)-2-hydroxybenzoic
Acid

Authored by a Senior Application Scientist
Abstract

This guide provides a comprehensive analysis of the expected spectroscopic profile of 4-
(Benzyloxy)-2-hydroxybenzoic acid (CAS 5448-45-3), a key intermediate in the synthesis of
various organic compounds. Designed for researchers, scientists, and drug development
professionals, this document delves into the theoretical and practical aspects of its
characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS). By integrating data interpretation with the
underlying chemical principles, this guide serves as a self-validating reference for the structural
elucidation of this molecule.

Introduction and Molecular Structure
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4-(Benzyloxy)-2-hydroxybenzoic acid is a derivative of benzoic acid featuring three key
functional groups: a carboxylic acid, a phenolic hydroxyl group, and a benzyl ether. This
substitution pattern makes it a valuable building block in medicinal chemistry and materials
science. Accurate structural confirmation is paramount before its use in further synthetic steps,
and this is achieved through a combination of modern spectroscopic techniques.

The molecular formula is C14H1204, with a corresponding molecular weight of 244.24 g/mol .
The structural features—labile protons, aromatic systems, a carbonyl group, and an ether
linkage—each produce distinct and predictable signals in various spectroscopic methods.

Caption: Molecular Structure of 4-(Benzyloxy)-2-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information
about the carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation
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NMR Sample Preparation Workflow

Weigh ~10-20 mg of
4-(Benzyloxy)-2-hydroxybenzoic acid

l

Transfer to a clean, dry NMR tube

l

Add ~0.7 mL of deuterated solvent
(e.g., DMSO-ds)

l

Cap and vortex until fully dissolved

l

Insert into spinner turbine and
place in NMR spectrometer

Click to download full resolution via product page
Caption: Standard workflow for preparing an NMR sample.
Causality in Experimental Choices:

¢ Solvent Selection: Dimethyl sulfoxide-de (DMSO-de) is the preferred solvent. Its high polarity
effectively dissolves the acidic and phenolic compound. Crucially, it allows for the
observation of exchangeable protons (from -OH and -COOH groups), which would otherwise
be lost in solvents like D20.

 Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to
calibrate the chemical shift scale to 0.00 ppm, ensuring data accuracy and reproducibility[1].
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Predicted 'H NMR Spectral Data

The *H NMR spectrum provides a proton census of the molecule. The electron-donating effects
of the -OH and -OCHzPh groups and the electron-withdrawing -COOH group create a distinct
pattern on the primary aromatic ring.

Data Interpretation and Signal Assignment:

o Labile Protons (-OH, -COOH): Two broad singlets are expected at the downfield end of the
spectrum (>10 ppm). Their chemical shifts are highly dependent on concentration and
temperature. The carboxylic acid proton is expected to be the most downfield due to strong
deshielding.

» Aromatic Region (Benzoic Acid Ring): This ring has three protons (H-3, H-5, H-6). The strong
ortho-para directing -OH group at C-2 and the para -OCHzPh group at C-4 will push these
protons upfield relative to unsubstituted benzoic acid. We expect three distinct signals in this
region.

o Aromatic Region (Benzyl Group): The five protons on the benzyl ring will appear in the
typical aromatic region, likely as a complex multiplet around 7.3-7.5 ppm.

o Methylene Protons (-O-CH2z-Ph): A sharp singlet corresponding to the two methylene protons
is expected around 5.2 ppm. Its integration value of 2H is a key identifier.

Table 1: Predicted *H NMR Data (400 MHz, DMSO-de)
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Chemical Shift
(3) ppm

~12.0 - 13.0

Multiplicity

Broad s

Integration

1H

Assignment

-COOH

Rationale

Highly
deshielded
acidic proton.

~9.0-10.0

Broad s

1H

Ar-OH

Phenolic proton,
hydrogen-
bonded.

~7.8 (d)

1H

H-6

Ortho to the
electron-
withdrawing -
COOH group.

~7.3-7.5

5H

Benzyl Ar-H

Protons of the
monosubstituted

benzyl ring.

~6.5 (dd)

1H

H-5

Ortho to -
OCH2Ph and
meta to -COOH.

~6.4 (d)

d

1H

H-3

Ortho to -OH and
meta to -COOH.

| ~5.2 | s | 2H | -O-CH2-Ph | Methylene protons adjacent to ether oxygen and phenyl ring. |

Predicted **C NMR Spectral Data

The 13C NMR spectrum reveals the carbon skeleton. Due to symmetry in the benzyl phenyl

ring, 11 distinct signals are expected out of the 14 total carbon atoms.

Data Interpretation and Signal Assignment:

e Carbonyl Carbon: The carboxylic acid carbon (-COOH) will be the most downfield signal,

typically >165 ppm.
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» Oxygenated Aromatic Carbons: The carbons directly attached to oxygen (C-1, C-2, C-4) will
be found in the 150-165 ppm range.

o Unsubstituted Aromatic Carbons: The remaining aromatic carbons will appear between 100-
140 ppm.

e Methylene Carbon: The benzylic methylene carbon (-O-CHz-Ph) will appear around 70 ppm.

Table 2: Predicted 3C NMR Data (100 MHz, DMSO-ds)

Chemical Shift (d) ppm Assignment Rationale

Deshielded carbonyl

~170 C-7 (-COOH)

carbon.

Aromatic carbon attached to
~163 C-4

benzyloxy group.

Aromatic carbon attached to
~161 C-2

hydroxyl group.

Quaternary carbon of the
~136 C-9 (Benzyl C-1) )

benzyl ring.

Aromatic CH ortho to the -
~132 C-6

COOH group.
~128.5 C-11/13 (Benzyl C-3'/5") Benzyl ring CH carbons.
~128.0 C-12 (Benzyl C-4" Benzyl ring CH carbon.
~127.5 C-10/14 (Benzyl C-2'/6" Benzyl ring CH carbons.

Aromatic CH shielded by two
~108 C-5

ortho oxygen groups.

uaternary carbon ipso to the

~105 C-1 Q Y P

-COOH group.

Aromatic CH highly shielded
~102 C-3 by ortho -OH and para -

OCH:zPh.

© 2026 BenchChem. All rights reserved. 6/12

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330145?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

| ~70 | C-8 (-O-CH2-Ph) | Aliphatic carbon of the benzyl ether linkage. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

ATR-FTIR Analysis Workflow

Place a small amount of solid
sample onto the ATR crystal

l

Apply pressure with the anvil to
ensure good contact

l

Collect a background spectrum
(clean crystal, no sample)

l

Collect the sample spectrum
(typically 16-32 scans)

l

Clean the crystal and anvil
with an appropriate solvent

Click to download full resolution via product page
Caption: Standard workflow for solid sample analysis using ATR-FTIR.

Causality in Experimental Choices:
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e ATR vs. KBr Pellet: ATR is a modern, preferred method as it requires minimal sample

preparation and is non-destructive. It avoids the laborious grinding and pressing required for

KBr pellets and eliminates potential moisture contamination from the hygroscopic KBr salt.

Predicted IR Spectral Data

The IR spectrum of 4-(Benzyloxy)-2-hydroxybenzoic acid will be dominated by absorptions

from its hydroxyl, carbonyl, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands

Wavenumber . . . .
Intensity Vibration Type Functional Group
(cm™)
Carboxylic Acid (-
2500-3300 Broad, Strong O-H stretch
COOH)
~3200 Sharp, Medium O-H stretch Phenol (Ar-OH)
~3030 Medium C-H stretch Aromatic (Ar-H)
~2950 Weak C-H stretch Aliphatic (-CH2-)
Carboxylic Acid (-
1680-1710 Strong, Sharp C=0 stretch
COOH)
1580-1610 Medium-Strong C=C stretch Aromatic Ring
Carboxylic Acid /
1200-1300 Strong C-O stretch

Phenol

| 1000-1100 | Strong | C-O stretch | Ether (-O-CHz-) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through

fragmentation analysis.

Experimental Protocol: Electron lonization (EI)-MS
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EI-MS Analysis Workflow

Introduce a small amount of sample
into the ion source (direct probe or GC inlet)

l

Vaporize sample using heat
under high vacuum

l

Bombard vaporized molecules with high-energy
electrons (~70 eV) to create ions

l

Accelerate ions into the mass analyzer
(e.g., a quadrupole)

l

Separate ions based on their
mass-to-charge (m/z) ratio and detect

Click to download full resolution via product page
Caption: Simplified workflow for Electron lonization Mass Spectrometry.
Causality in Experimental Choices:

 lonization Method: Electron lonization (EI) is a classic, high-energy technique that induces
extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass
spectrum that is highly useful for structural confirmation and library matching.

Predicted Mass Spectrum and Fragmentation

The molecular weight is 244.24. The mass spectrum should show a molecular ion peak (M*")
at m/z = 244. The most characteristic fragmentation will be the cleavage of the benzylic ether
bond, which is labile under El conditions.
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[M - C7H7]*
m/z = 153

Click to download full resolution via product page

[M - COOH]*
m/z = 199

Caption: Predicted major fragmentation pathways in EI-MS.

Table 4: Predicted Key Mass Spectrum Fragments

[M - H20]*
miz = 226

Proposed lon

Fragmentation

m/z Significance
Structure Pathway
. ) Confirms
244 [C14H1204]* Molecular lon (M+) .
molecular weight.
Base Peak, highly
o-cleavage of benzyl stable tropylium ion,
91 [C7HA]* I Y l_:)y_
ether characteristic of
benzyl groups.
Fragment
) corresponding to the
153 [M - C7H7]* Loss of benzyl radical ] )
hydroxybenzoic acid
moiety.
Loss of carboxyl Indicates presence of
199 [M - COOH]*

radical

a carboxylic acid.

| 121 | [HO-CsH4-CO]* | Subsequent fragmentation | Common fragment from hydroxybenzoic
acids[1]. |

Integrated Spectroscopic Analysis
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The true power of spectroscopic characterization lies in the integration of all data points.

e MS confirms the molecular weight of 244 g/mol , consistent with the formula C14H1204. The
prominent fragment at m/z 91 strongly suggests a benzyl group.

¢ IR confirms the presence of the key functional groups: a broad O-H stretch for a carboxylic
acid, a sharper O-H for a phenol, and a strong C=0 stretch.

e 13C NMR confirms the carbon count (11 signals for 14 carbons, indicating symmetry) and the
chemical environments, including a carbonyl carbon (~170 ppm), oxygenated aromatic
carbons (~160 ppm), and an aliphatic ether carbon (~70 ppm).

» 'H NMR provides the final, detailed picture, confirming the number and connectivity of
protons. The 5H multiplet (benzyl ring), 2H singlet (methylene bridge), and the distinct 1H
signals for the substituted benzoic acid ring, along with two exchangeable protons, perfectly
match the proposed structure.

Together, these techniques provide an unambiguous and self-validating confirmation of the
structure of 4-(Benzyloxy)-2-hydroxybenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic data of 4-(Benzyloxy)-2-hydroxybenzoic
acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330145/docs#spectroscopic-data-of-4-benzyloxy-2-
hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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